molecular formula C27H26ClN5O7 B14696307 Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 31501-01-6

Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Cat. No.: B14696307
CAS No.: 31501-01-6
M. Wt: 568.0 g/mol
InChI Key: VICMHNHXHZSEJF-UHFFFAOYSA-N
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Description

Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound known for its vibrant red color. It is primarily used as a colorant in textiles and fabrics . This compound is notable for its stability and resistance to environmental degradation, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves multiple steps. The process typically starts with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-[5-[bis[2-(acetyloxy)ethyl]amino]phenyl]benzamide. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond . Industrial production methods may involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye chemistry and reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various molecules.

    Industry: Widely used as a colorant in textiles, providing vibrant and long-lasting colors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its azo and benzamide groups. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The exact pathways depend on the specific biological system and conditions .

Comparison with Similar Compounds

Compared to other azo compounds, Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. Similar compounds include:

    Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Differing by the position of the nitro group.

    Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-: Differing by the position of the chloro group.

These differences can significantly impact their reactivity, stability, and applications.

Properties

CAS No.

31501-01-6

Molecular Formula

C27H26ClN5O7

Molecular Weight

568.0 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C27H26ClN5O7/c1-18(34)39-14-12-32(13-15-40-19(2)35)21-8-11-25(26(17-21)29-27(36)20-6-4-3-5-7-20)31-30-24-10-9-22(33(37)38)16-23(24)28/h3-11,16-17H,12-15H2,1-2H3,(H,29,36)

InChI Key

VICMHNHXHZSEJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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